molecular formula C9H18N2 B13319403 2-methyl-octahydro-1H-isoindol-4-amine

2-methyl-octahydro-1H-isoindol-4-amine

Cat. No.: B13319403
M. Wt: 154.25 g/mol
InChI Key: WDTYUDKGVGNUJZ-UHFFFAOYSA-N
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Description

2-methyl-octahydro-1H-isoindol-4-amine is a chemical compound with the molecular formula C9H18N2. It is a derivative of isoindoline, characterized by the presence of a methyl group and an amine group on the octahydro-1H-isoindole ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-octahydro-1H-isoindol-4-amine typically involves the hydrogenation of isoindoline derivatives. One common method includes the reduction of 2-methyl-1H-isoindole using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and moderate temperature to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-octahydro-1H-isoindol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is typically used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of fully saturated amine derivatives.

    Substitution: Formation of various substituted isoindoline derivatives.

Scientific Research Applications

2-methyl-octahydro-1H-isoindol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-octahydro-1H-isoindol-4-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-octahydro-1H-isoindol-4-ol: Similar structure but with a hydroxyl group instead of an amine group.

    1H-Isoindol-5-amine, octahydro-2-(phenylmethyl)-:

Uniqueness

2-methyl-octahydro-1H-isoindol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine

InChI

InChI=1S/C9H18N2/c1-11-5-7-3-2-4-9(10)8(7)6-11/h7-9H,2-6,10H2,1H3

InChI Key

WDTYUDKGVGNUJZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCCC(C2C1)N

Origin of Product

United States

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